REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](F)[C:3]=1[C:4]#[N:5].[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1>CS(C)=O.O.C(Cl)Cl.CO>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[C:3]=1[C:4]#[N:5] |f:4.5|
|
Name
|
|
Quantity
|
10.34 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)F
|
Name
|
|
Quantity
|
5.34 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
CsCO3
|
Quantity
|
25.19 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
crude material
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
DCM MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at ˜50° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at rt for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with water (1×100 mL)
|
Type
|
CUSTOM
|
Details
|
the filter cake was then partitioned with water (100 mL) and DCM (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (1×300 mL)
|
Type
|
WASH
|
Details
|
washed with 4 M NaCl (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum at 90° C.
|
Type
|
CUSTOM
|
Details
|
to provide the crude title compound as an off-white solid (8.96 g)
|
Type
|
ADDITION
|
Details
|
silica gel (8.5 g) was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to a free-flowing powder
|
Type
|
WASH
|
Details
|
eluted with EtOAc
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |